molecular formula C10H12FNO2 B14840127 Ethyl 2-fluoro-4-methylpyridine-6-acetate

Ethyl 2-fluoro-4-methylpyridine-6-acetate

Cat. No.: B14840127
M. Wt: 197.21 g/mol
InChI Key: KUUSNZUABZEFCQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-methylpyridine-6-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 4-position, and an ethyl acetate group at the 6-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methylpyridine-6-acetate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For instance, starting from 2-bromo-4-methylpyridine, the bromine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) under appropriate conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediates, such as 2-fluoro-4-methylpyridine, followed by esterification with ethyl acetate. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-4-methylpyridine-6-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-fluoro-4-methylpyridine-6-acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-methylpyridine-6-acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    2-Fluoro-4-methylpyridine: Lacks the ethyl acetate group but shares the fluorine and methyl substitutions.

    4-Methylpyridine-6-acetate: Lacks the fluorine atom but has the methyl and ethyl acetate groups.

Uniqueness: Ethyl 2-fluoro-4-methylpyridine-6-acetate is unique due to the combined presence of the fluorine atom, methyl group, and ethyl acetate group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

Ethyl 2-fluoro-4-methylpyridine-6-acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 2-position and an ethyl acetate moiety. The synthesis of this compound typically involves the following steps:

  • Starting Material : 2-fluoro-4-methylpyridine.
  • Reactions : The compound undergoes esterification with acetic acid in the presence of an acid catalyst.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Studies have indicated that compounds with similar structures may inhibit key enzymes involved in inflammatory processes, such as p38 MAP kinase, which is crucial for cytokine production in autoimmune diseases .
  • Potential as a PET Tracer : Analogous compounds have been explored as positron emission tomography (PET) tracers for imaging inducible nitric oxide synthase (iNOS), suggesting a role in diagnostic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives exhibit significant inhibitory effects on various cellular pathways:

  • Cytokine Production : Compounds related to this compound effectively block the production of pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses .

In Vivo Studies

In vivo evaluations using animal models have further elucidated the compound's biological activity:

  • Adjuvant-Induced Arthritis Model : In studies involving adjuvant-induced arthritis, derivatives showed potent anti-inflammatory effects, indicating their potential for treating autoimmune conditions .

Case Studies

Several case studies have highlighted the utility of this compound and its analogs in clinical applications:

  • Anti-inflammatory Applications : A study demonstrated that a related compound significantly reduced inflammation markers in a mouse model, suggesting therapeutic potential for chronic inflammatory diseases.
  • Diagnostic Imaging : Research involving PET imaging showed that similar compounds could be used to visualize iNOS expression in vivo, providing insights into inflammatory diseases' pathophysiology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study TypeModel/MethodKey Findings
In VitroCytokine production assayInhibition of TNFα and IL-6 production
In VivoAdjuvant-induced arthritis modelSignificant reduction in inflammation markers
Imaging StudiesPET imagingVisualization of iNOS expression in inflammatory states

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(6-fluoro-4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-7(2)5-9(11)12-8/h4-5H,3,6H2,1-2H3

InChI Key

KUUSNZUABZEFCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)C)F

Origin of Product

United States

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